Product packaging for 5-Cyclohexyl-1,2,3-triphenylbenzene(Cat. No.:CAS No. 643767-51-5)

5-Cyclohexyl-1,2,3-triphenylbenzene

Cat. No.: B15169197
CAS No.: 643767-51-5
M. Wt: 388.5 g/mol
InChI Key: RAFGYQMKVTZZOU-UHFFFAOYSA-N
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Description

Significance of Complex Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Complex benzene derivatives are of paramount importance in numerous scientific and industrial fields. numberanalytics.comcompoundchem.com They are integral components in the design and synthesis of pharmaceuticals, advanced materials, and agrochemicals. numberanalytics.comstudysmarter.co.uk The benzene ring serves as a versatile scaffold, allowing for the precise spatial arrangement of functional groups, which in turn influences the molecule's biological activity or material properties. fiveable.merroij.com Many of these compounds act as crucial intermediates in the synthesis of more complex molecules. numberanalytics.comrroij.com

The versatility of benzene derivatives stems from the ability to modify the electronic and steric properties of the benzene ring through the introduction of various substituents. studysmarter.co.uk These modifications can fine-tune the reactivity and interaction of the molecule with its environment, making them indispensable tools in the development of new technologies and therapies. compoundchem.com

Historical Context of Advanced Benzene Functionalization Strategies

The journey to understanding and synthesizing complex benzene derivatives began with the discovery of benzene itself by Michael Faraday in 1825. acs.org For decades, the precise structure of benzene remained a puzzle until Friedrich August Kekulé proposed its cyclic, conjugated structure in 1865. acs.org This groundbreaking proposal opened the door to understanding the unique stability and reactivity of aromatic compounds.

Early functionalization strategies were often limited to simple electrophilic aromatic substitution reactions, yielding mono- or di-substituted benzenes. rroij.com Over time, a deeper understanding of reaction mechanisms and the development of more sophisticated synthetic methodologies have enabled chemists to achieve higher levels of substitution with greater control over the arrangement of the substituents. compoundchem.comacs.org This evolution has been critical for the synthesis of complex molecules like 5-Cyclohexyl-1,2,3-triphenylbenzene.

Synthetic Challenges Associated with Asymmetric Substitution Patterns on Benzene Rings

The synthesis of asymmetrically substituted benzene rings is fraught with challenges. Achieving specific substitution patterns on a benzene ring requires careful strategic planning to control regioselectivity. youtube.comkhanacademy.org The directing effects of existing substituents must be considered, as they can activate or deactivate the ring towards further substitution and direct incoming groups to specific positions (ortho, meta, or para).

Overview of Research Progress in Multisubstituted Aryl Systems Relevant to this compound

While specific research literature on this compound is not prominently available, significant progress has been made in the synthesis of multisubstituted aryl systems, which provides a framework for approaching the synthesis of such a molecule. Advances in cross-coupling reactions, such as those catalyzed by palladium, have revolutionized the formation of carbon-carbon bonds, enabling the attachment of aryl and alkyl groups to a benzene core with high efficiency. swan.ac.uksioc-journal.cn

Recent research has also focused on the development of novel dearomatization strategies, which temporarily break the aromaticity of the benzene ring to allow for the introduction of substituents in a controlled manner. virginia.edu Additionally, new methods for the divergent synthesis of multisubstituted compounds are being explored, allowing for the creation of a variety of complex structures from common intermediates. acs.orgacs.org

For context, the parent structure, 1,3,5-triphenylbenzene (B1329565), is a well-characterized compound. Its properties provide a baseline for understanding the potential characteristics of its more complex derivatives.

Table 1: Physicochemical Properties of 1,3,5-Triphenylbenzene

PropertyValue
Molecular Formula C₂₄H₁₈
Molecular Weight 306.40 g/mol sigmaaldrich.com
Melting Point 172-174 °C chemicalbook.com
Boiling Point 460 °C chemicalbook.com
CAS Number 612-71-5 sigmaaldrich.com

This data is for the related compound 1,3,5-triphenylbenzene and is provided for illustrative purposes.

The synthesis and study of compounds like this compound build upon this foundational knowledge, pushing the boundaries of synthetic chemistry to create novel molecular architectures with potentially unique properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28 B15169197 5-Cyclohexyl-1,2,3-triphenylbenzene CAS No. 643767-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

643767-51-5

Molecular Formula

C30H28

Molecular Weight

388.5 g/mol

IUPAC Name

5-cyclohexyl-1,2,3-triphenylbenzene

InChI

InChI=1S/C30H28/c1-5-13-23(14-6-1)27-21-28(24-15-7-2-8-16-24)30(26-19-11-4-12-20-26)29(22-27)25-17-9-3-10-18-25/h2-4,7-12,15-23H,1,5-6,13-14H2

InChI Key

RAFGYQMKVTZZOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 5 Cyclohexyl 1,2,3 Triphenylbenzene and Analogous Systems

Retrosynthetic Analysis for the Design of Multisubstituted Benzene (B151609) Scaffolds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of chemical bonds. youtube.comyoutube.com For a complex molecule like 5-Cyclohexyl-1,2,3-triphenylbenzene, the analysis begins by identifying the key bonds that, when broken, lead to simpler precursors.

The primary disconnections for this target molecule would be the carbon-carbon bonds linking the central benzene ring to its four substituents: the three phenyl groups and the cyclohexyl group. This suggests that the forward synthesis could involve attaching these groups to a pre-functionalized benzene core.

Key considerations in the retrosynthetic analysis of substituted benzenes include:

The nature of the substituents: Identifying whether they are activating or deactivating, and their directing effects (ortho, para, or meta) is crucial. masterorganicchemistry.com

The order of reactions: The sequence in which substituents are introduced is critical. Installing a group can significantly alter the reactivity and regioselectivity of the ring for subsequent reactions. pressbooks.publibretexts.orglibretexts.org For instance, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, meaning such groups should be installed late in the synthetic sequence. youtube.comlibretexts.org

Functional group interconversion: Sometimes a desired substituent cannot be installed directly but can be obtained by modifying another group. A common example is reducing a ketone (a meta-director) to an alkyl group (an ortho, para-director). pressbooks.pubmasterorganicchemistry.com

For this compound, a plausible retrosynthetic pathway might involve a series of aryl-aryl coupling reactions on a tetra-substituted benzene precursor, or a cycloaddition reaction that forms the substituted ring in a single step. The choice of strategy depends on the availability of starting materials and the desired control over the final substitution pattern.

Programmed Functionalization Strategies for Regioselective Synthesis

Programmed synthesis refers to the controlled and sequential introduction of functional groups onto a molecular scaffold. sciencedaily.comnagoya-u.ac.jp This approach is vital for creating asymmetrically substituted benzenes where the position of each group is precisely determined.

Metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly for linking aromatic rings. To construct a molecule like this compound, one could envision starting with a polyhalogenated benzene and sequentially introducing the phenyl groups using reactions like the Suzuki, Stille, or Negishi couplings. rsc.org

These reactions typically employ a palladium or nickel catalyst to couple an organometallic reagent with an organic halide or triflate. rsc.orgacs.org The ability to perform these couplings sequentially allows for the programmed construction of complex aryl scaffolds. A combination of conventional electrophilic aromatic substitution and directed ortho-metalation can be used to prepare the necessary highly substituted halo-benzene precursors. rsc.org

Table 1: Common Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Reaction NameOrganometallic Reagent (R-M)Organic Electrophile (Ar-X)Typical Catalyst
Suzuki Coupling Arylboronic acid or esterAryl halide (I, Br, Cl) or triflatePd complexes (e.g., Pd(PPh₃)₄)
Stille Coupling Organostannane (e.g., Aryl-SnBu₃)Aryl halide or triflatePd complexes
Negishi Coupling Organozinc (e.g., Aryl-ZnCl)Aryl halide or triflateNi or Pd complexes
Hiyama Coupling Organosilane (e.g., Aryl-Si(OR)₃)Aryl halidePd complexes
Kumada Coupling Grignard reagent (e.g., Aryl-MgBr)Aryl halideNi or Pd complexes

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing unwanted side reactions. The development of ligands that promote the challenging coupling of less reactive aryl chlorides has significantly broadened the scope of these methods.

An alternative to building substituents onto a pre-existing ring is to construct the aromatic ring itself from acyclic precursors. The [2+2+2] cycloaddition of three alkyne molecules is a highly atom-economical method for synthesizing substituted benzenes in a single step. nih.gov

This reaction is typically catalyzed by transition metals such as rhodium (Rh), iridium (Ir), cobalt (Co), or nickel (Ni). nih.gov A significant challenge is controlling the regioselectivity when using two or three different alkynes, as multiple isomers can form. For the synthesis of 1,3,5-substituted benzenes, the cyclotrimerization of a single terminal alkyne often proceeds with high regioselectivity. nih.gov For instance, an indium(III)-catalyzed cyclotrimerization of alkynes has been shown to produce 1,3,5-substituted benzenes with excellent yield and complete regioselectivity. nih.gov

To synthesize a complex pattern like 1,2,3-trisubstituted benzenes, more advanced strategies involving diynes and a mono-alkyne are often employed. While theoretically possible, achieving the specific 1,2,3-triphenyl-5-cyclohexyl pattern through a one-pot cyclotrimerization would be synthetically challenging due to regiochemical issues. More commonly, these reactions are used to generate symmetrically substituted or specific patterns that are otherwise difficult to access. bohrium.com

These two strategies represent the classical and modern approaches to functionalizing an existing aromatic ring with high regiocontrol.

Directed Ortho-Metalation (DoM): DoM is a powerful method for functionalizing the position ortho to a specific substituent, known as a Directed Metalation Group (DMG). wikipedia.orguwindsor.ca The DMG, which typically contains a heteroatom with a lone pair (e.g., -OMe, -CONR₂, -NHR), coordinates to a strong organolithium base (like n-butyllithium). This brings the base into proximity with the ortho-proton, facilitating its removal to form a stable aryllithium intermediate. This intermediate can then react with a wide range of electrophiles to install a new substituent exclusively at the ortho position, a level of selectivity not always possible with standard electrophilic aromatic substitution. wikipedia.orguwindsor.ca A hierarchy of DMGs has been established through competition experiments, allowing for predictable, sequential functionalization. uwindsor.ca

Electrophilic Aromatic Substitution (EAS): EAS is the fundamental reaction for functionalizing aromatic rings. fiveable.me The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comyoutube.com

Activating groups (e.g., -OH, -OR, -NH₂, -Alkyl) are electron-donating and direct incoming electrophiles to the ortho and para positions.

Deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are electron-withdrawing. Most deactivating groups direct incoming electrophiles to the meta position. Halogens are an exception, being deactivating yet ortho, para-directing. youtube.com

In synthesizing a polysubstituted benzene, the directing effects of all groups must be considered. When the directing effects reinforce each other, a single product is often formed. When they oppose each other, mixtures of products can result, and the most powerfully activating group typically controls the outcome. youtube.com

Cycloaromatization reactions provide unique pathways to benzene rings from non-aromatic starting materials. researchgate.net

One notable strategy involves the use of α-pyrones (2-pyrones). These six-membered heterocyclic compounds can undergo cycloaddition reactions, such as a Diels-Alder reaction with an alkyne, followed by a retro-Diels-Alder reaction that expels a molecule like CO₂, to form a highly substituted benzene ring. nih.gov This approach allows for the introduction of diverse substituents and can provide access to substitution patterns that are difficult to achieve through other methods. rsc.orgnih.gov

Other named cycloaromatization reactions, such as the Bergman cyclization of enediynes, proceed through highly reactive intermediates like p-benzyne biradicals to form the aromatic ring. wikipedia.org While often requiring thermal or photochemical activation, these methods highlight the diverse chemical transformations that can be harnessed to construct the stable benzene scaffold. researchgate.net

Development and Application of Novel Catalytic Systems for Aryl Substitution

Research in synthetic methodology continually seeks more efficient, selective, and sustainable catalysts. In the context of aryl substitution, significant progress has been made in developing novel catalytic systems.

Recent advances include:

Base Metal Catalysis: While palladium has been the workhorse for cross-coupling, there is a growing interest in using more abundant and less expensive first-row transition metals like nickel, copper, and iron. acs.orgsapub.org Nickel catalysts have proven particularly effective for activating challenging C–O bonds in aryl ethers, expanding the range of starting materials for cross-coupling beyond aryl halides. acs.org Iron-catalyzed cascade reactions have also been developed for constructing heterocyclic scaffolds like triazines from simple building blocks. acs.org

Novel Ligand Development: The performance of a metal catalyst is critically dependent on the ligands coordinated to it. The design of new phosphine (B1218219), N-heterocyclic carbene (NHC), and other ligands has been instrumental in improving catalyst stability, activity, and selectivity for difficult transformations. acs.org

Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive catalytic cycles, often enabling unique reaction pathways under mild conditions that are not accessible through traditional thermal methods.

These innovations not only refine existing methods but also open the door to new types of chemical bonds and molecular architectures, facilitating the synthesis of complex targets like this compound and its analogues.

Control of Regioselectivity and Stereocontrol in Complex Benzene Synthesis

The synthesis of highly substituted benzene derivatives such as this compound requires precise control over the placement of each substituent on the aromatic ring, a challenge known as regioselectivity. When chiral elements are involved, control of the three-dimensional arrangement, or stereocontrol, also becomes critical.

A primary strategy for achieving high regioselectivity is through sequential, transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is an indispensable tool for forming carbon-carbon bonds. nih.gov The synthesis of a sterically hindered molecule like this compound would likely involve a pre-functionalized benzene core, for instance, a di- or tri-halogenated benzene. The specific positions of the halogen atoms on this starting material dictate the final positions of the phenyl and cyclohexyl groups. These groups are introduced sequentially by coupling the halogenated benzene with appropriate organoboron reagents, such as phenylboronic acid and cyclohexylboronic acid, in the presence of a palladium catalyst. rsc.orgresearchgate.net The order of these coupling steps is crucial for constructing the desired 1,2,3-triphenyl substitution pattern and ensuring the cyclohexyl group is installed at the C5 position. The steric and electronic properties of the substituents already on the ring influence the position of subsequent additions. youtube.com

Another powerful method for constructing substituted benzenes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. oregonstate.edu To synthesize an aromatic system, the initial cycloadduct must undergo a subsequent aromatization step. For a complex target, a substituted diene can be reacted with a substituted alkyne (the dienophile). The substituents on both components guide the regiochemical outcome of the cycloaddition. organic-chemistry.orgmasterorganicchemistry.comchemtube3d.com For instance, a diene bearing two phenyl groups could react with a cyclohexyl-substituted alkyne. However, a key limitation in some Diels-Alder reactions is a lack of regioselectivity, which can lead to mixtures of products. oregonstate.edu To overcome this, researchers have developed methods using polarized dienes and dienophiles or catalytic systems to direct the formation of a single regioisomer. oregonstate.eduorganic-chemistry.org

Stereocontrol becomes a factor if any of the substituents, or the synthetic intermediates, possess chirality. While this compound itself is not chiral, analogous systems with chiral substituents would require enantioselective or diastereoselective methods. This can be achieved by using chiral catalysts, such as a palladium complex with a chiral phosphine ligand in a Suzuki-Miyaura coupling. researchgate.net Such catalysts can create a preference for the formation of one enantiomer over the other. In Diels-Alder reactions, chiral Lewis acids can be employed to control the facial selectivity of the cycloaddition, thereby setting a specific stereochemistry that is carried through to the final aromatic product. oregonstate.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of complex molecules like this compound. This involves the systematic adjustment of parameters such as catalyst, ligand, solvent, base, temperature, and reaction time.

Catalyst and Ligand Selection: In palladium-catalyzed cross-coupling reactions, particularly for sterically hindered substrates, the choice of ligand is critical. rsc.org The synthesis of a tetra-substituted benzene with three adjacent phenyl groups involves significant steric strain. To overcome this, bulky and electron-rich phosphine ligands, such as those from the Buchwald or AntPhos families, are often employed. rsc.orgresearchgate.net These ligands facilitate the crucial bond-forming step in the catalytic cycle and can prevent side reactions. The catalyst loading is also optimized; while lower loadings are desirable, higher amounts may be necessary to drive sterically demanding reactions to completion. researchgate.net

Solvent and Base: The solvent plays a key role in solubilizing reactants and stabilizing the catalytic species. For Suzuki-Miyaura reactions, mixtures of an organic solvent like toluene, dioxane, or tetrahydrofuran (B95107) (THF) with an aqueous solution of a base are common. sapub.org The choice of base is also crucial; inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used to activate the organoboron reagent. For difficult couplings, a stronger or more soluble base like Cs₂CO₃ often proves more effective.

Temperature and Reaction Time: Reaction temperature is a critical parameter that must be carefully controlled. Elevated temperatures can increase the reaction rate and help overcome the high activation energy of sterically hindered couplings. rsc.org However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts. Therefore, a balance must be struck to find the optimal temperature that maximizes the yield of the desired product. Reaction times are also optimized, often through monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction goes to completion without significant product degradation.

The following interactive table illustrates a hypothetical optimization study for a key Suzuki-Miyaura coupling step in the synthesis of a polysubstituted benzene.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene802445
2Pd(OAc)₂ (2)SPhosK₂CO₃Toluene1002465
3Pd₂(dba)₃ (1)XPhosCs₂CO₃Dioxane1101888
4Pd(OAc)₂ (2)AntPhosK₃PO₄Toluene1101292
5Pd₂(dba)₃ (1)XPhosCs₂CO₃Dioxane1201885 (decomp)

This table is illustrative and represents typical parameters varied during reaction optimization.

Through such systematic variation, researchers can identify the most efficient and selective conditions for synthesizing complex aromatic compounds.

Mechanistic Investigations of Synthetic Pathways to Highly Substituted Benzenes

Detailed Mechanistic Pathways of Aryl-Aryl Coupling Processes

Aryl-aryl coupling reactions are fundamental in constructing the core structure of polysubstituted benzenes. These reactions, typically catalyzed by transition metals like palladium, involve the formation of a carbon-carbon bond between two aromatic rings. youtube.com One of the most powerful methods is the Suzuki coupling, which involves the reaction of an organoboron compound with an aryl halide.

A plausible retrosynthetic analysis for a substituted triphenylbenzene moiety could involve the coupling of a di-substituted aryl boronic acid with a substituted aryl halide. The general mechanism for such a palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) coordinates to the palladium center, and in the presence of a base, the aryl group (Ar') is transferred from the boron atom to the palladium, displacing the halide. The base is crucial for activating the boronic acid.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and selectivity of these coupling reactions are highly dependent on the nature of the ligands coordinated to the palladium center, the choice of base, and the solvent system. For sterically hindered substrates, such as those required for the synthesis of 5-Cyclohexyl-1,2,3-triphenylbenzene, the choice of bulky and electron-rich phosphine (B1218219) ligands is often critical to facilitate the reductive elimination step.

Coupling Reaction Nucleophile Electrophile Catalyst Key Features
Suzuki CouplingArylboronic acid/esterAryl halide/triflatePd(0) complexMild conditions, high tolerance of functional groups
Heck CouplingAlkeneAryl halide/triflatePd(0) complexForms an aryl-alkene bond
Stille CouplingOrganostannaneAryl halide/triflatePd(0) complexTolerant of many functional groups, but tin reagents are toxic
Negishi CouplingOrganozinc reagentAryl halide/triflatePd(0) or Ni(0) complexHigh reactivity, but sensitive to air and moisture

Elucidation of Intermediates in Cycloaddition and Cyclotrimerization Reactions

An alternative and powerful strategy for synthesizing highly substituted benzene (B151609) rings is the [2+2+2] cycloaddition of alkynes. This method allows for the rapid construction of the benzene core in a single step from three alkyne components. nih.gov The synthesis of a 1,2,3-triphenyl-substituted benzene core could hypothetically be achieved through the cyclotrimerization of diphenylacetylene (B1204595) with another alkyne.

Transition metal catalysts, such as those based on rhodium, cobalt, iridium, or ruthenium, are essential for this transformation. The mechanism generally proceeds through the formation of key metallacycle intermediates: nih.gov

Ligand Exchange: Two alkyne molecules displace ligands on the metal center and coordinate to it.

Oxidative Coupling: The metal center undergoes oxidative coupling with the two coordinated alkynes to form a five-membered metallacyclopentadiene intermediate. This is a crucial step where the first two C-C bonds are formed.

Third Alkyne Coordination: The third alkyne molecule coordinates to the metallacyclopentadiene intermediate.

Insertion or Diels-Alder Type Reaction: The reaction can then proceed via two main pathways. The third alkyne can insert into a metal-carbon bond of the metallacycle to form a seven-membered metallacycloheptatriene. Alternatively, the metallacyclopentadiene can act as a diene and undergo a [4+2] cycloaddition with the third alkyne (dienophile).

Reductive Elimination: The final step is the reductive elimination of the substituted benzene product, which regenerates the active transition metal catalyst.

The regioselectivity of the cycloaddition, which is critical for obtaining a specific substitution pattern like the 1,2,3-triphenyl arrangement, is governed by electronic and steric factors in both the substrates and the catalyst system. For example, using a temporary boron tethering strategy can control the substitution pattern by pre-forming a diyne intermediate in situ. nih.gov

Another relevant pathway involves benzyne (B1209423) intermediates, which can undergo [4+2] or [2+2] cycloaddition reactions to form substituted aromatic systems. nih.gov

Kinetic Studies of Key Elementary Steps in Aromatic Functionalization

Kinetic studies are vital for understanding the mechanisms of complex organic reactions and for optimizing reaction conditions. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalysts, and ligands), a detailed picture of the reaction pathway can be constructed.

In the context of aromatic C-H functionalization, kinetic isotope effect (KIE) studies are particularly insightful. acs.org By replacing a C-H bond with a C-D bond at the reaction site, chemists can determine if this bond is broken in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) suggests that C-H bond cleavage is indeed part of the slowest step. For instance, kinetic studies on iridium-catalyzed borylation of arenes have shown that C-H bond cleavage is the turnover-limiting step. acs.org

Kinetic analysis of aryl-aryl coupling reactions can also reveal the rate-limiting step, which can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates and catalyst system. For example, in many Suzuki couplings involving sterically hindered substrates, the reductive elimination step can become rate-limiting.

Kinetic Parameter Information Gained Example Application
Reaction Order Dependence of the rate on reactant/catalyst concentrationDetermining the number of molecules involved in the rate-determining step of a coupling reaction.
Activation Energy (Ea) Minimum energy required for a reaction to occurComparing the efficiency of different catalysts for alkyne cyclotrimerization.
Kinetic Isotope Effect (KIE) Involvement of C-H bond breaking in the rate-determining stepProving that C-H activation is the turnover-limiting step in a direct arylation reaction. acs.org

Such studies are crucial for developing more efficient catalysts and for predicting the outcome of reactions used to synthesize complex molecules like this compound.

Transition State Analysis for Understanding Selectivity in Benzene Synthesis

The selectivity (chemo-, regio-, and stereoselectivity) of a chemical reaction is determined by the relative energy barriers of the competing transition states. Modern computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing these transition states. acs.org

In the synthesis of polysubstituted benzenes, controlling regioselectivity is paramount. For example, in a Friedel-Crafts alkylation to attach the cyclohexyl group, the existing phenyl substituents would direct the incoming electrophile. However, Friedel-Crafts reactions are prone to isomerism. Computational analysis can model the different possible transition states (for ortho, meta, and para attack) and predict the most likely product by identifying the lowest energy pathway.

For [2+2+2] cycloaddition reactions, transition state analysis can explain the observed regioselectivity when unsymmetrical alkynes are used. The calculations can model the different ways the alkynes can arrange within the metallacycle intermediates and identify the steric and electronic interactions that favor one arrangement over others. nih.gov

Similarly, in competitive hydrogenation reactions, such as the potential reduction of the phenyl groups in the target molecule, selectivity is key. Studies on competitive arene hydrogenation have shown that the selectivity is influenced by the binding geometry of the arene to the catalyst surface. acs.org DFT calculations can elucidate the energetic differences in the mechanistic cycles for different substrates, explaining why one arene might be hydrogenated preferentially over another. acs.org This understanding is critical for reactions like the synthesis of 1,2,3-tricyclohexylcyclohexane from 1,2,3-triphenylbenzene (B72074). scbt.comacs.org

Experimental methods, such as the analysis of kinetic isotope effects, can also provide crucial information about the structure of the transition state. acs.org By combining computational and experimental approaches, a high-resolution picture of the enantioselectivity-determining transition state can be developed, guiding the design of new and more selective catalysts. acs.org

Computational Chemistry and Theoretical Investigations of 5 Cyclohexyl 1,2,3 Triphenylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools to probe the electronic structure of complex molecules. nih.gov For 5-Cyclohexyl-1,2,3-triphenylbenzene, these calculations would reveal the distribution of electron density and the nature of its molecular orbitals (HOMO and LUMO).

The electronic landscape of this molecule is expected to be significantly influenced by the three phenyl substituents. These groups can engage in π-π stacking and other non-covalent interactions, which can be elucidated through computational analysis. The cyclohexyl group, being a saturated substituent, will primarily exert its influence through steric effects and by acting as a bulky electron-donating group.

Recent advancements have enabled quantum chemical calculations on complex aromatic systems, including benzene (B151609) and its derivatives, to understand their electronic ground and excited states. arxiv.orgblueqat.comrsc.org These methods could be applied to this compound to predict its photophysical properties, which are of interest for applications in materials science. rsc.org

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted ValueMethod of Prediction
HOMO Energy-5.8 eVDFT (B3LYP/6-31G)
LUMO Energy-1.2 eVDFT (B3LYP/6-31G)
Dipole Moment~0.5 DDFT (B3LYP/6-31G*)

Note: This table presents hypothetical data based on typical values for similar aromatic compounds. Actual values would require specific computational studies.

Conformational Analysis and Steric Hindrance within Substituted Benzene Architectures

The spatial arrangement of the bulky substituents in this compound is a critical determinant of its properties. Conformational analysis helps in understanding the preferred three-dimensional structure of the molecule by evaluating the energetics of different spatial arrangements (rotamers). lumenlearning.com

The presence of four substituents on the benzene ring leads to significant steric hindrance. pw.live The phenyl groups at positions 1, 2, and 3 will likely adopt a twisted conformation relative to the central benzene ring to minimize steric repulsion. The cyclohexyl group at position 5 will also have preferred orientations. The study of similar systems, like 1-methyl-1-phenylcyclohexane, reveals the complexities of conformational preferences in substituted cyclohexanes. youtube.comscilit.com

Table 2: Estimated Steric Parameters for Substituents on a Benzene Ring

Substituentvan der Waals Radius (Å)A-Value (kcal/mol)
Phenyl~3.0~3.0
Cyclohexyl~3.2~2.15
Methyl2.01.74
Hydrogen1.20

Note: A-values are for monosubstituted cyclohexanes and provide a general idea of steric bulk. lumenlearning.com

Theoretical Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational chemistry can predict the reactivity of a molecule and the regioselectivity of its reactions. For this compound, electrophilic aromatic substitution (EAS) is a key reaction class to consider. The positions on the central benzene ring that are not substituted (positions 4 and 6) are potential sites for electrophilic attack.

The electronic effects of the existing substituents will govern the regioselectivity of such reactions. The three phenyl groups are generally weakly deactivating, while the cyclohexyl group is weakly activating. However, the immense steric hindrance from the adjacent phenyl groups would likely make the C-4 and C-6 positions highly unreactive. Computational models can quantify the activation energies for substitution at these positions. acs.org

Furthermore, theoretical studies can explore the reactivity of the phenyl and cyclohexyl substituents themselves. For instance, the phenyl rings could undergo electrophilic substitution, and the cyclohexyl ring could undergo free-radical reactions. The study of reactivity in other sterically hindered systems provides valuable parallels. rsc.org

Computational Modeling of Reaction Pathways for Synthetic Optimization

The synthesis of polysubstituted benzenes like this compound is a significant challenge. nih.govsciencedaily.com Computational modeling can play a crucial role in optimizing synthetic routes by evaluating the feasibility of different reaction pathways. libretexts.org

For instance, the synthesis could potentially involve a Diels-Alder reaction or a metal-catalyzed cross-coupling strategy. nih.govrsc.org Computational chemistry can model the transition states and intermediates of these reactions, helping to identify the most efficient catalysts and reaction conditions. By understanding the energy profiles of different synthetic routes, chemists can devise more effective and selective methods for preparing such complex molecules. innovations-report.com

The synthesis of related triphenylbenzenes has been documented, providing a starting point for considering potential synthetic strategies. nih.govsigmaaldrich.comchemicalbook.com Computational modeling can help to adapt these known methods to the specific target of this compound, taking into account the unique steric and electronic challenges it presents.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Cyclohexyl-1,2,3-triphenylbenzene in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct regions corresponding to the aromatic and aliphatic protons. The protons of the three phenyl groups and the central benzene (B151609) ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the steric hindrance and anisotropic effects of the adjacent phenyl rings in the 1,2,3-substitution pattern, these aromatic signals are likely to be complex and may overlap. The protons on the central benzene ring will likely appear as distinct singlets or multiplets depending on their specific electronic environment.

The cyclohexyl protons will appear in the upfield aliphatic region, generally between δ 1.2 and 2.5 ppm. The methine proton attached directly to the central benzene ring is expected to be the most downfield of the cyclohexyl signals due to the deshielding effect of the aromatic ring. The remaining methylene (B1212753) protons of the cyclohexyl ring will present as a series of complex multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, with the aromatic carbons appearing in the δ 120-150 ppm range. The quaternary carbons of the central benzene ring to which the phenyl and cyclohexyl groups are attached will have characteristic chemical shifts. The carbons of the pendant phenyl groups will show distinct signals, and their chemical shifts can be influenced by their rotational freedom. The aliphatic carbons of the cyclohexyl group are expected in the upfield region of the spectrum, typically between δ 25 and 45 ppm.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.0 - 8.0mPhenyl and central benzene protons
Cyclohexyl-H (methine)2.4 - 2.6mCH attached to benzene
Cyclohexyl-H (methylene)1.2 - 1.9m(CH₂)₅
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic-C120 - 150Phenyl and central benzene carbons
Cyclohexyl-C (methine)40 - 45CH attached to benzene
Cyclohexyl-C (methylene)25 - 35(CH₂)₅

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₃₀H₂₈), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the cyclohexyl group as a radical, leading to a prominent peak corresponding to the triphenylbenzene cation. Another significant fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond, which in this case would also result in the triphenylbenzene cation. Further fragmentation of the triphenylbenzene core could lead to the loss of phenyl groups or smaller aromatic fragments. The fragmentation of the cyclohexyl ring itself can also occur, leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Proposed Fragment Ion Fragmentation Pathway
388[C₃₀H₂₈]⁺Molecular Ion
305[C₂₄H₁₇]⁺Loss of cyclohexyl radical
228[C₁₈H₁₂]⁺Loss of a phenyl group from the triphenylbenzene cation
152[C₁₂H₈]⁺Biphenyl fragment
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene rings, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ region and can provide clues about the arrangement of the phenyl groups.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The symmetric "breathing" modes of the benzene rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum and are expected around 1000 cm⁻¹. The C-C stretching modes of the aromatic skeleton will also be prominent.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600, 1580, 1500, 14501600, 1580, 1500, 1450
Cyclohexane Scissoring~1450~1450
Aromatic C-H In-Plane Bend1300 - 10001300 - 1000
Aromatic Ring BreathingWeak~1000
Aromatic C-H Out-of-Plane Bend900 - 650Weak

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The electronic transitions in this compound will be dominated by the π-conjugated system of the triphenylbenzene core.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of π-π* transitions within the aromatic system. Based on data for substituted triphenylbenzenes, absorption maxima are anticipated around 250-260 nm, with a shoulder at higher wavelengths. rsc.orgrsc.org The cyclohexyl group, being a saturated substituent, is not expected to significantly alter the position of the main absorption bands, but it may cause a slight red-shift compared to unsubstituted triphenylbenzene due to its electron-donating inductive effect.

Fluorescence Spectroscopy: Many triphenylbenzene derivatives are known to be fluorescent. rsc.orgresearchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence emission. The emission spectrum would likely show a broad band in the near-UV or blue region of the electromagnetic spectrum. The exact emission wavelength and quantum yield will be influenced by the rigidity of the molecule and the nature of its environment.

Predicted Electronic Spectroscopy Data for this compound:

Technique Parameter Predicted Value
UV-Vis Absorptionλmax~255 nm
Fluorescence Emissionλem~350 - 400 nm

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the cyclohexyl ring and the torsional angles of the three phenyl groups relative to the central benzene ring.

Due to steric hindrance between the adjacent phenyl groups in the 1,2,3-substitution pattern, it is expected that these rings will be twisted out of the plane of the central benzene ring. This "propeller-like" conformation is common in sterically crowded polyphenylbenzenes. acs.orgresearchgate.net The cyclohexyl group will likely adopt a stable chair conformation. The crystal packing will be governed by van der Waals forces and potential C-H···π interactions between the aromatic rings of adjacent molecules.

Predicted Structural Parameters for this compound from X-ray Crystallography:

Structural Feature Predicted Conformation/Value
Cyclohexyl RingChair conformation
Phenyl-Benzene Torsional AnglesNon-zero, indicating a twisted, propeller-like structure
Intermolecular InteractionsVan der Waals forces, C-H···π interactions

Chemical Reactivity and Derivatization of 5 Cyclohexyl 1,2,3 Triphenylbenzene

Strategies for Further Functionalization of the Cyclohexyl and Phenyl Moieties

Functionalization of 5-Cyclohexyl-1,2,3-triphenylbenzene can be targeted at either the cyclohexyl substituent or the peripheral phenyl rings. Each presents unique challenges and opportunities due to the molecule's sterically crowded nature.

Functionalization of the Cyclohexyl Moiety: The reactivity of the cyclohexyl group is characteristic of saturated hydrocarbons. However, its attachment to a bulky aromatic system can influence reaction pathways. The benzylic-like position, where the cyclohexyl ring attaches to the central benzene (B151609), is sterically shielded, making direct functionalization at this position difficult. Reactions would likely target the less hindered C-H bonds on the opposite side of the cyclohexyl ring. Potential strategies, largely inferred from general organic chemistry principles, include:

Free-Radical Halogenation: This could introduce bromine or chlorine atoms onto the cyclohexyl ring, creating handles for further nucleophilic substitution.

Oxidation: Strong oxidizing agents could potentially convert a C-H bond on the cyclohexyl ring to a hydroxyl or carbonyl group, although controlling the position and extent of oxidation would be challenging.

Functionalization of the Phenyl Moieties: The three peripheral phenyl rings are more amenable to functionalization through electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu However, the bulky nature of the parent molecule introduces significant steric hindrance that will influence the regioselectivity of these reactions. youtube.com

Key SEAr reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (–NO₂). msu.edu

Halogenation: Introducing bromine (Br) or chlorine (Cl) using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃. msu.edu

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group (–SO₃H). msu.edu

Friedel-Crafts Reactions: Alkylation or acylation, although these are often sensitive to steric hindrance and the electronic nature of the substrate. wikipedia.orgmsu.edu

The substitution pattern on the phenyl rings will be directed to the ortho- and para-positions relative to the bond connecting to the central benzene ring. However, the ortho-positions are sterically hindered by the adjacent phenyl groups and the cyclohexyl group, suggesting that substitution at the para-position would be strongly favored. libretexts.org

The table below summarizes potential functionalization strategies. Note that due to the specific and complex structure of this compound, these are projected strategies based on reactions of related, less hindered aromatic compounds.

Target MoietyReaction TypeTypical ReagentsPotential ProductKey Challenges
Cyclohexyl RingFree-Radical HalogenationN-Bromosuccinimide (NBS), lightBromocyclohexyl-substituted derivativeLow regioselectivity, multiple halogenations
Phenyl RingsNitrationHNO₃, H₂SO₄Para-nitro-phenyl substituted derivativeSteric hindrance may require harsh conditions
Phenyl RingsHalogenationBr₂, FeBr₃Para-bromo-phenyl substituted derivativeHigh selectivity for the para-position is expected
Phenyl RingsSulfonationFuming H₂SO₄ (SO₃)Para-sulfonic acid-phenyl derivativePotential for reversibility and side reactions

Post-Synthetic Modifications and Chemical Transformations of the Core Structure

Post-synthetic modification (PSM) refers to the chemical alteration of a molecule after its initial assembly. researchgate.netrsc.orgresearchgate.net For this compound, modifying the central, tetrasubstituted benzene ring is exceptionally challenging. This core is sterically shielded by the four bulky substituents, and its aromaticity makes it inherently stable.

Transformations targeting this core would require overcoming a significant energy barrier. Potential, albeit likely difficult, transformations could include:

Hydrogenation: Reduction of the central aromatic ring would require very high pressures, high temperatures, and potent catalysts (e.g., Rhodium or Ruthenium-based). The reaction would likely proceed on the least hindered peripheral rings first.

Oxidative Degradation: Under extremely harsh oxidative conditions (e.g., with potassium permanganate (B83412) or ozone), the aromatic system could be cleaved, but this would lead to the destruction of the core structure rather than controlled functionalization.

Cycloaddition Reactions: Diels-Alder or other cycloaddition reactions on the central ring are highly unlikely due to the steric clutter, which prevents the necessary approach of a dienophile.

In functionally similar but distinct systems like metal-organic frameworks (MOFs), PSM is a powerful strategy for introducing new functional groups without altering the core structure. researchgate.netrsc.orgresearchgate.netrsc.org However, these modifications typically occur on more accessible ligand sites, a situation analogous to functionalizing the peripheral phenyl rings of this compound rather than its core.

Investigation of Oligomerization and Polymerization Potential of Related Monomers

While this compound itself is not a monomer for polymerization, derivatives of it could be designed to undergo such reactions. The creation of oligomers or polymers from monomers with a multi-aryl benzene core is a route to materials with high thermal stability, specific optoelectronic properties, and potential for microporosity. nih.govresearchgate.net

To enable polymerization, the parent molecule would first need to be functionalized with reactive groups, as discussed in section 6.1. For example, introducing two or more halogen atoms (e.g., bromine) onto the peripheral phenyl rings would create a monomer suitable for cross-coupling polymerization reactions.

Key polymerization strategies for related monomers include:

Suzuki Coupling: This involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an aryl halide. A di-boronated monomer could be coupled with a di-halogenated co-monomer.

Yamamoto Coupling: This is a nickel-catalyzed reductive coupling of aryl halides, which allows for the homopolymerization of a di-halogenated monomer.

Direct Arylation Polymerization (DArP): This newer method involves the palladium-catalyzed coupling of an aryl halide with an unfunctionalized C-H bond, offering a more atom-economical route. nih.govrsc.org

The bulky, rigid, and three-dimensional structure of monomers derived from this compound would likely lead to polymers with interesting properties, such as inhibited chain packing, leading to good solubility and potentially high free volume. The development of new monomers is a crucial aspect of advancing polymer chemistry. nih.govresearchgate.neteurekalert.org

The table below outlines the polymerization potential of hypothetical monomers derived from this compound.

Hypothetical Monomer TypePolymerization MethodRequired Co-monomer / CatalystPotential Polymer Properties
Di-bromo derivativeYamamoto CouplingNi(COD)₂, bipyridineHigh thermal stability, rigid backbone
Di-bromo derivativeSuzuki CouplingAryl-diboronic acid, Pd catalystTunable electronic properties, good solubility
Di-boronic ester derivativeSuzuki CouplingDi-haloaryl co-monomer, Pd catalystControlled molecular weight, defined structure
Di-bromo derivativeDirect Arylation (DArP)Aryl monomer with C-H bonds, Pd catalystAtom-economical, fewer synthetic steps

Future Research Directions and Challenges in Complex Benzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of polysubstituted benzenes has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste production. pressbooks.pubfiveable.me A primary challenge for the future is the development of synthetic pathways that are both efficient and environmentally sustainable.

Green chemistry principles are becoming central to modern organic synthesis. frontiersin.org This includes the use of renewable feedstocks, such as biomass-derived furfurals, which can be converted into substituted benzene (B151609) rings through one-pot cascade reactions in water. ucl.ac.uk Research is also focused on minimizing the use of hazardous solvents and catalysts. For instance, catalyst-free reactions in water at ambient temperatures have been developed for synthesizing certain heterocyclic compounds, a principle that could be extended to complex benzene derivatives. frontiersin.org The use of bio-based solvents like ethyl lactate (B86563) or phase-transfer catalysts such as polyethylene (B3416737) glycol (PEG) offers greener alternatives to conventional organic solvents. frontiersin.org

Future synthetic strategies for molecules like 5-Cyclohexyl-1,2,3-triphenylbenzene will likely involve a departure from classical electrophilic aromatic substitution, which can be difficult to control in highly substituted systems. numberanalytics.comyoutube.com Convergent, multi-component coupling reactions that build the benzene ring from simpler, non-aromatic precursors represent a powerful and efficient alternative. nih.gov These methods allow for the rapid assembly of complex structures with high levels of substitution in a single step. Another promising area is the use of photocatalysis, which can enable chemical transformations under mild conditions, potentially reducing energy consumption and byproducts. mdpi.com For example, photocatalytic methods are being explored for upcycling polystyrene into valuable aromatic compounds like benzoic acid. mdpi.com

Synthetic ApproachAdvantagesChallengesRelevant Compounds
Biomass Conversion Renewable feedstock, potential for diverse derivatives. ucl.ac.ukRequires efficient conversion processes, feedstock variability. ucl.ac.ukFurfural, Substituted Benzenes
Multi-component Coupling High efficiency, rapid complexity building, convergent. nih.govRequires careful design of reactants and reaction conditions.Highly Substituted Benzoates, Isoquinolones
Photocatalysis Mild reaction conditions, use of light as a reagent. mdpi.comCatalyst stability, scaling up reactions.Benzoic Acid (from polystyrene)
Metal-free Catalysis Avoids toxic heavy metals, lower cost. frontiersin.orgCatalyst efficiency and scope can be limited.2-Aminothiazoles, Benzimidazoles

Exploration of Novel Highly Substituted Benzene Architectures with Unique Properties

The dense substitution on a benzene ring, as exemplified by this compound, forces substituents into close proximity, leading to significant steric hindrance. This crowding can induce unique three-dimensional structures and electronic properties not observed in simpler aromatic compounds. For example, in fully phenyl-substituted acenes, steric hindrance can cause a significant twist in the molecular backbone, which is influenced by stabilizing π-π stacking interactions between the phenyl rings. acs.org

The synthesis of novel, highly substituted benzene derivatives is a key area of research, often achieved through a combination of classical electrophilic substitutions and modern techniques like ortho-directed lithiations. rsc.org Such molecules are crucial building blocks for advanced materials. For instance, specifically functionalized terphenyls, created via selective palladium-catalyzed cross-coupling reactions of substituted benzenes, are used in the development of liquid crystals. rsc.org

The functionalization of benzene-1,3,5-tricarboxamides (BTAs) to create supramolecular polymers for biomaterials is another active field. tue.nl These materials mimic natural fibrous structures, and their properties can be tuned by altering the functional groups on the benzene core. tue.nl The introduction of substituents can also dramatically alter the reactivity and electronic nature of the benzene ring. Electron-donating groups increase the ring's reactivity towards electrophiles, while electron-withdrawing groups decrease it. libretexts.orgstudymind.co.uk This interplay of inductive and resonance effects is fundamental to directing the synthesis of polysubstituted benzenes. researchgate.net

Advancements in Predictive Theoretical and Computational Methods

As molecular complexity increases, so does the difficulty of predicting reaction outcomes and molecular properties. Advancements in theoretical and computational chemistry are becoming indispensable tools for navigating the landscape of complex benzene chemistry. acs.org

Predicting Reaction Outcomes: Machine learning and neural sequence-to-sequence models are emerging as powerful methods for predicting the products of complex organic reactions. nih.gov These template-free approaches can learn the "language" of chemical reactivity from large datasets, offering predictions that can outperform traditional rule-based systems, especially for reactions outside of well-established domains. nih.govrsc.org

Understanding Molecular Structure and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), are crucial for understanding the geometry and electronic structure of highly substituted molecules. nih.govnih.gov For example, DFT calculations can elucidate the non-covalent interactions, such as π-π stacking and C-H···Cl bonds, that govern the structure and properties of functional materials like metal-organic frameworks (MOFs) for benzene adsorption. acs.orgnih.gov Computational studies can also predict how substituents influence the electronic properties and bond energies within a molecule, providing insights that are difficult to obtain experimentally. nih.govrsc.orgacs.org

Crystal Structure Prediction: For applications in materials science and pharmaceuticals, predicting the crystal structure of a new molecule is of paramount importance. annualreviews.orgnih.gov Methodologies for crystal structure prediction (CSP) have advanced significantly and can now be applied to complex organic molecules to forecast likely polymorphs and their relative stabilities. annualreviews.orgnih.gov These computational tools help to de-risk and accelerate the development of new materials.

Computational MethodApplication in Complex Benzene ChemistryKey Insights
Machine Learning/AI Predicting reaction products and yields. nih.govrsc.orgCan outperform template-based models; identifies novel reaction pathways.
Density Functional Theory (DFT) Calculating molecular geometries, electronic structures, and interaction energies. nih.govnih.govElucidates non-covalent interactions, substituent effects, and reaction mechanisms. acs.orgrsc.org
Crystal Structure Prediction (CSP) Predicting stable crystalline forms (polymorphs). annualreviews.orgnih.govGuides material design and formulation by identifying likely solid-state structures.
Monte Carlo Simulations Studying complexation and binding affinities in solution. pnas.orgProvides relative free energies of binding for host-guest systems.

Identification of New Applications and Interdisciplinary Research Opportunities

The unique structural and electronic properties of highly substituted benzenes make them attractive candidates for a wide range of applications, fostering interdisciplinary research.

Materials Science: These molecules serve as building blocks for functional materials. Substituted triphenylbenzenes, for example, can act as fluorescent cores in dendrimers for organic light-emitting diodes (OLEDs). pressbooks.pub Their rigid, C3-symmetric structure is also ideal for creating porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which have applications in gas storage, separation, and catalysis. pressbooks.pub The functionalization of materials like graphitic carbon nitride (g-C3N4) with benzene derivatives can enhance their photocatalytic activity for environmental remediation, such as the reduction of Cr(VI) in wastewater. mdpi.com

Medicinal Chemistry and Bio-organics: The rigid scaffolds of polysubstituted benzenes are of interest in drug discovery. They can be used to orient functional groups in precise three-dimensional arrangements to interact with biological targets. Furthermore, complex saturated structures, such as 1,2-disubstituted bicyclo[2.1.1]hexanes, are being developed as bioisosteres for ortho-substituted benzene rings, offering a way to modulate the physicochemical properties of drug candidates. rsc.org

Environmental Science: The development of sensors for environmental pollutants is a critical area of research. The 1,3,5-triphenylbenzene (B1329565) platform has been used to create fluorescent chemosensors for detecting nitroaromatic compounds (found in explosives) and various ions. pressbooks.pub Additionally, understanding the interactions of substituted benzenes with photocatalysts can lead to new strategies for degrading persistent organic pollutants. nih.gov The use of forestry byproducts like stump wood, which contains benzene derivatives, is also being explored for energy and chemical production, contributing to a circular economy. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Cyclohexyl-1,2,3-triphenylbenzene, and how can purity be ensured?

  • Methodology : Start with commercially available benzene derivatives (e.g., 1,2,3-triphenylbenzene) and functionalize via Friedel-Crafts alkylation using cyclohexyl halides. Catalysts like AlCl₃ or H₃PO₄ are effective for electrophilic substitution . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Validate purity via NMR (¹H/¹³C) and HPLC (>99% purity thresholds) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight, NMR (¹H, ¹³C, DEPT-135) for substituent positions, and X-ray crystallography for stereochemical clarity.
  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres.
  • Surface interactions : Microspectroscopic imaging (e.g., AFM-IR) for adsorption studies on model surfaces .

Q. How can researchers design initial reactivity studies for this compound?

  • Methodology : Use a pre-experimental design (e.g., one-group pretest-posttest) to assess reactivity under controlled conditions (temperature, solvent polarity, catalyst loading). Test common reactions: oxidation (KMnO₄/H₂SO₄), hydrogenation (H₂/Pd-C), or photochemical dimerization (UV light). Monitor via in-situ FTIR or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., DFT calculations) guide mechanistic studies of its reactions?

  • Methodology :

  • Electronic structure : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitutions.
  • Transition states : Use QM/MM simulations to model reaction pathways (e.g., cyclohexyl group migration during acid-catalyzed rearrangements). Validate with kinetic isotope effects (KIE) .

Q. What experimental designs resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?

  • Methodology : Implement a factorial design (2^k factors) to isolate variables (e.g., solvent polarity, catalyst type, temperature). For example:

  • Variables : Solvent (toluene vs. DMF), catalyst (AlCl₃ vs. FeCl₃), temperature (25°C vs. 80°C).
  • Response metrics : Reaction yield, byproduct formation (GC-MS), and stereochemical outcomes (chiral HPLC). Use ANOVA to identify significant interactions .

Q. How can researchers reconcile discrepancies in environmental impact assessments (e.g., biodegradability vs. persistence)?

  • Methodology : Combine computational toxicology (e.g., EPI Suite for PBT/vPvB screening) with lab-based OECD 301F biodegradation tests. Cross-reference with indoor surface adsorption studies (e.g., quartz vs. cellulose surfaces) to assess environmental partitioning .

Q. What advanced techniques optimize its synthesis for scalability without compromising stereochemical integrity?

  • Methodology :

  • Process intensification : Use continuous-flow reactors with real-time PAT (process analytical technology) for precise control of residence time and mixing.
  • AI-driven optimization : Train neural networks on reaction parameters (e.g., temperature, stoichiometry) to predict optimal conditions via platforms like COMSOL Multiphysics .

Q. How can interdisciplinary approaches enhance its application in materials science or medicinal chemistry?

  • Methodology :

  • Materials : Study self-assembly into liquid crystalline phases via polarized optical microscopy (POM) and SAXS.
  • Bioactivity : Screen for antimicrobial activity (MIC assays against S. aureus/E. coli) and dock into protein targets (e.g., CYP450 enzymes) using AutoDock Vina .

Methodological Considerations Table

Research ObjectiveKey TechniquesTheoretical FrameworkValidation Metrics
Synthesis OptimizationContinuous-flow reactors, PATQbD (Quality by Design)Yield (>85%), enantiomeric excess (ee >98%)
Mechanistic StudiesDFT, QM/MMMarcus Theory, Hammond’s PostulateKIE values, activation energy (ΔG‡)
Environmental ImpactEPI Suite, OECD 301FREACH guidelinesHalf-life (t₁/₂ < 60 days)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.